molecular formula C30H18O10 B192371 番泻苷A CAS No. 641-12-3

番泻苷A

货号: B192371
CAS 编号: 641-12-3
分子量: 538.5 g/mol
InChI 键: JPMRHWLJLNKRTJ-FGZHOGPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

番泻苷A 是一种天然蒽醌衍生物,主要存在于决明子 (Cassia angustifolia) 的叶子中。它是this compound 的重要代谢产物,this compound 以其泻药作用而闻名。

科学研究应用

番泻苷A 在科学研究中具有广泛的应用:

    化学: 用作合成其他蒽醌衍生物的前体。

    生物学: 研究其对细胞过程的影响及其作为生化工具的潜力。

    医学: 研究其抗炎、抗肿瘤和抗病毒特性。

    工业: 由于其蒽醌结构,被用于生产染料和颜料。

作用机制

番泻苷A 通过多种分子靶点和途径发挥作用:

与相似化合物的比较

相似化合物

    This compound: this compound 的糖苷前体,以其泻药特性而闻名。

    大黄蒽酮: this compound 的氧化产物,具有显著的生物活性。

    番泻苷B: 另一种类似于this compound 的糖苷,也用作泻药。

This compound 的独特性

This compound 的独特性在于其独特的分子结构,这使其能够与各种生物靶点相互作用。它抑制 HCV NS3 解旋酶和诱导 GLUT4 易位的能力使其有别于其他类似化合物。

生化分析

Biochemical Properties

Sennidine A interacts with various enzymes, proteins, and other biomolecules. It is known to possess numerous pharmacological properties, such as laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities . These interactions and properties lay the foundation for its potential application in treating a variety of diseases .

Cellular Effects

Sennidine A has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Long-term use of Sennidine A in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .

Molecular Mechanism

Sennidine A exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Sennidine A change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Sennidine A vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

Sennidine A is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Sennidine A is transported and distributed within cells and tissues . It is absorbed in a concentration-dependent manner and its transport is linear with time . The absorption in the apical to basolateral direction is poor .

准备方法

合成路线与反应条件

番泻苷A 可以通过this compound 的水解合成。该过程涉及断裂this compound 中的糖苷键,生成this compound 和葡萄糖。此反应通常在酸性条件下或在特定酶的作用下进行。

工业生产方法

This compound 的工业生产通常涉及从决明子的叶子中提取this compound,然后进行水解。提取过程包括将叶子浸泡在水或有机溶剂中,然后使用高效液相色谱 (HPLC) 等技术进行纯化。

化学反应分析

反应类型

番泻苷A 会发生各种化学反应,包括:

    氧化: this compound 可以被氧化形成大黄蒽酮,这是一种具有显著生物活性的化合物。

    还原: this compound 的还原会导致二氢衍生物的形成。

    取代: this compound 可以发生取代反应,特别是在羟基上,形成各种衍生物。

常见试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 常用的还原剂包括硼氢化钠。

    取代: 取代反应通常涉及在碱性条件下使用酰氯或卤代烷烃等试剂。

主要产物

    氧化: 大黄蒽酮

    还原: this compound 的二氢衍生物

    取代: 各种取代蒽醌衍生物

相似化合物的比较

Similar Compounds

    Sennoside A: A glycoside precursor of sennidin A, known for its laxative properties.

    Rhein Anthrone: An oxidation product of sennidin A with significant biological activity.

    Sennoside B: Another glycoside similar to sennoside A, also used as a laxative.

Uniqueness of Sennidin A

Sennidin A is unique due to its specific molecular structure, which allows it to interact with various biological targets. Its ability to inhibit HCV NS3 helicase and induce GLUT4 translocation sets it apart from other similar compounds.

属性

CAS 编号

641-12-3

分子式

C30H18O10

分子量

538.5 g/mol

IUPAC 名称

(9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid

InChI

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22-/m1/s1

InChI 键

JPMRHWLJLNKRTJ-FGZHOGPDSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

手性 SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

规范 SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

Key on ui other cas no.

641-12-3
517-44-2

Pictograms

Irritant

同义词

dihydroxydianthrone
dihydroxydianthrone, (R*,S*)-isomer
sennidin A
sennidin B
sennidine A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sennidine A
Reactant of Route 2
Sennidine A
Reactant of Route 3
Sennidine A
Reactant of Route 4
Sennidine A
Reactant of Route 5
Sennidine A
Reactant of Route 6
Sennidine A
Customer
Q & A

Q1: What is the primary mechanism of action for Sennidin A's laxative effect?

A1: Sennidin A, a metabolite of sennosides, primarily affects the motility of the large intestine. It accelerates colonic transit time, leading to a laxative effect. [, ] While the exact mechanism is not fully elucidated, studies suggest the involvement of endogenous prostaglandins, as indomethacin partially inhibits this acceleration. []

Q2: Does Sennidin A impact small intestine transit time?

A2: Studies in rats indicate that Sennidin A and its parent compound, sennosides, do not affect small intestine transit time, even at high doses. [] This suggests a specific action on the large intestine.

Q3: Are there other proposed mechanisms for Sennidin A's laxative effect beyond motility changes?

A3: While accelerated colonic transit is considered a major component, Sennidin A's metabolite, rhein anthrone, has been shown to reverse net water absorption to net secretion in the rat small intestine. [] This suggests a potential contribution from altered fluid transport in the intestines.

Q4: What is the chemical structure of Sennidin A?

A4: Sennidin A is a dianthrone, meaning it consists of two anthrone units linked together. It is specifically derived from rhein, with the two rhein units connected by a single C-C bond. [, ]

Q5: What spectroscopic data is available for characterizing Sennidin A?

A5: Studies have utilized various spectroscopic techniques, including UV-Vis spectrophotometry. Sennidin A exhibits a characteristic absorbance maximum around 375 nm. [] Additionally, HPLC methods with amperometric detection have been employed for analyzing Sennidin A and related compounds. []

Q6: The provided research focuses heavily on Sennidin A's pharmacological properties. Is there information available on its material compatibility, catalytic activity, or applications in computational chemistry?

A6: The provided research primarily focuses on the pharmacological aspects of Sennidin A, with a particular emphasis on its laxative properties and metabolism. There is limited information available regarding its material compatibility, catalytic properties, or applications in computational chemistry within these studies.

Q7: How does the structure of Sennidin A contribute to its purgative activity compared to other related compounds?

A7: Sennidin A, being a dianthrone, exhibits higher purgative activity compared to its monomeric counterparts, rhein anthrone and rhein. [] This highlights the importance of the dianthrone structure for potent laxative activity. Further research comparing various dianthrones, including Sennoside A, reveals a structure-activity relationship where the presence and position of glycosidic groups significantly influence the potency. [, ]

Q8: What is known about the stability of Sennidin A under physiological conditions?

A8: Sennidin A, while more stable than its reduced form, rhein anthrone, can still undergo degradation in the gut. Studies show that it can be further metabolized by intestinal bacteria, primarily through reduction reactions. [, , ] This degradation can lead to the formation of various metabolites, including rhein anthrone and rhein. [, , ]

Q9: How does the stability of Sennidin A compare to its glycosylated precursor, Sennoside A?

A9: Sennosides, including Sennoside A, are considered prodrugs and are metabolized by intestinal bacteria to release the active sennidins. [, , ] This suggests that Sennidin A might be more stable in the intestinal environment compared to its glycosylated precursor.

Q10: The provided research focuses on the pharmacological aspects of Sennidin A. Is there information available on specific SHE (Safety, Health, and Environment) regulations related to this compound?

A10: The provided research predominantly explores the pharmacological properties and metabolism of Sennidin A. Specific SHE regulations are not extensively discussed within these studies.

Q11: What is the primary route of elimination for Sennidin A and its metabolites?

A12: Following limited absorption, Sennidin A and its metabolites are primarily eliminated through fecal excretion. [] A small fraction of the administered dose might be metabolized and excreted in the urine, primarily as glucuronide conjugates. []

Q12: What in vivo models have been used to study the laxative effect of Sennidin A and related compounds?

A13: Rat models have been extensively employed to investigate the laxative effects of Sennidin A and its related compounds. [, , , ] Researchers commonly use parameters such as large intestine transit time, fecal water content, and the time to the appearance of the first colored feces to assess laxative activity.

Q13: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available on resistance mechanisms, toxicology, specific drug delivery strategies, or related biomarkers for this compound?

A13: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information related to resistance mechanisms, detailed toxicology profiles, targeted drug delivery approaches, or specific biomarkers associated with Sennidin A is limited within these studies.

Q14: What analytical techniques have been employed to study the metabolism of Sennidin A and identify its metabolites?

A15: Various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS), have been utilized to study the metabolism of Sennidin A and identify its metabolites. [, ]

Q15: The provided research primarily focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its environmental impact, dissolution characteristics, analytical method validation for its detection, or quality control measures during its production?

A15: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its environmental impact, dissolution properties, specific analytical method validation for its detection, or quality control measures employed during its production is not extensively discussed within these studies.

Q16: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its immunogenicity, interactions with drug transporters, impact on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or research infrastructure related to this compound?

A16: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its immunogenicity, interactions with drug transporters, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or specific research infrastructure associated with Sennidin A is not extensively discussed within these studies.

Q17: What are some of the key historical milestones in the research of Sennidin A and its related compounds?

A18: The isolation and characterization of sennosides, the glycosidic precursors of sennidins, in 1941 by Stoll marked a significant milestone. [] Subsequent research elucidated the metabolic pathway of sennosides, highlighting the role of intestinal bacteria in converting them to the active sennidins. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。